Chlorpyrifos

Catalog No.
S523558
CAS No.
2921-88-2
M.F
C9H11Cl3NO3PS
M. Wt
350.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpyrifos

CAS Number

2921-88-2

Product Name

Chlorpyrifos

IUPAC Name

diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

Molecular Formula

C9H11Cl3NO3PS

Molecular Weight

350.6 g/mol

InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3

InChI Key

SBPBAQFWLVIOKP-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

Solubility

approximately 2 mg/L at 77 °F (NTP, 1992)
In water, 1.4 mg/L at 25 °C
In water, 1.12 mg/L at 24 °C
In water, 0.39 mg/L at 19.5 °C /OECD 105 method/
Solubility at 25 °C: isooctane 79% wt/wt; methanol 43% wt/wt
Solubility (g/100 g): acetone 650, benzene 790, carbon disulfide 590, carbon tetrachloride 310, chloroform 630, diethyl ether 510, ethanol 63, ethyl acetate >200, isooctane 79, kerosene 60, methanol 45, methylene chloride 400, propylene glycol 4, toluene 150, 1,1,1-trichloroethane 400, triethylene glycol 5, xylene 400. Readily soluble in other organic solvents.
0.00112 mg/mL at 24 °C
Solubility in water, mg/l at 25 °C: 1.4 (very poor)
0.0002%

Synonyms

Chlorpyrifos; Spannit; Stipend; Suscon;

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

Description

The exact mass of the compound Chlorpyrifos is 348.93 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as approximately 2 mg/l at 77° f (ntp, 1992)3.19e-06 min water, 1.4 mg/l at 25 °cin water, 1.12 mg/l at 24 °cin water, 0.39 mg/l at 19.5 °c /oecd 105 method/solubility at 25 °c: isooctane 79% wt/wt; methanol 43% wt/wtsolubility (g/100 g): acetone 650, benzene 790, carbon disulfide 590, carbon tetrachloride 310, chloroform 630, diethyl ether 510, ethanol 63, ethyl acetate >200, isooctane 79, kerosene 60, methanol 45, methylene chloride 400, propylene glycol 4, toluene 150, 1,1,1-trichloroethane 400, triethylene glycol 5, xylene 400. readily soluble in other organic solvents.0.00112 mg/ml at 24 °csolubility in water, mg/l at 25 °c: 1.4 (very poor)0.0002%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755891. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Organophosphates and carbamates. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Efficacy

  • Researchers have investigated chlorpyrifos's effectiveness against a broad spectrum of insects, including soil-dwelling pests, foliage feeders, and mites [Source: US Environmental Protection Agency (.gov) ]. Studies have examined its application methods, optimal concentrations, and target pest susceptibility .

Environmental Fate and Degradation

  • Scientific studies have explored chlorpyrifos's behavior in the environment. This includes research on its persistence in soil and water, potential for biodegradation, and decomposition by sunlight . Understanding these factors is crucial for assessing potential environmental contamination.

Toxicity Studies

  • Chlorpyrifos's potential health effects on humans and wildlife are a major area of scientific research. Studies have investigated its acute and chronic toxicity, along with its impact on the nervous system and other organs . These studies inform regulatory decisions about the safe use of chlorpyrifos.

Alternative Pest Control Methods

  • Some scientific research explores alternative methods for pest control that could replace or reduce reliance on chlorpyrifos. This might involve investigating biological control agents, such as beneficial insects or naturally occurring bacteria, or developing new, less toxic chemical insecticides .

Chlorpyrifos is an organophosphate insecticide widely used for agricultural and residential pest control. It appears as a white crystalline solid with a faint mercaptan-like odor and is insoluble in water, making it typically mixed with oily liquids for application. The chemical formula for chlorpyrifos is C₁₂H₁₄Cl₃NO₄PS, and it has a molecular weight of 350.59 g/mol . This compound primarily acts by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine, which disrupts normal nerve function .

Chlorpyrifos acts as a nerve agent in insects by inhibiting an enzyme called acetylcholinesterase (AChE). AChE is responsible for breaking down acetylcholine, a neurotransmitter essential for proper nerve function. When chlorpyrifos binds to AChE, acetylcholine accumulates in the nervous system, leading to overstimulation and ultimately death of the insect.

Chlorpyrifos is a moderately toxic compound. Exposure can cause headaches, dizziness, nausea, and in severe cases, respiratory failure and death. Chronic exposure has been linked to developmental neurotoxicity in children. Chlorpyrifos is also considered a potential environmental hazard due to its persistence in soil and water.

Data:

  • The oral LD50 (Lethal Dose 50, the dose required to kill 50% of a test population) for chlorpyrifos in rats is 135 mg/kg.
  • The US Environmental Protection Agency (EPA) has classified chlorpyrifos as a “likely carcinogen”.

Chlorpyrifos undergoes hydrolysis in the presence of water, with the rate of reaction increasing with pH and temperature. It reacts with strong alkalis and is sensitive to moisture and heat, decomposing under these conditions . The primary metabolic pathway in organisms leads to the formation of chlorpyrifos oxon, a more toxic metabolite that binds irreversibly to acetylcholinesterase .

Key Reactions:

  • Hydrolysis: Chlorpyrifos + Water → Hydrolyzed Products
  • Reaction with Acetylcholinesterase: Chlorpyrifos Oxon + Acetylcholinesterase → Inhibition of Enzyme Activity

Chlorpyrifos exhibits significant biological activity as an insecticide, affecting various non-target organisms. It is highly toxic to birds, fish, and beneficial insects like bees. Acute exposure can lead to symptoms such as headaches, nausea, muscle twitching, and in severe cases, seizures or death due to its neurotoxic effects . Chronic exposure has been linked to developmental issues in children and potential long-term health effects .

Toxicity Profile:

  • Acute Effects: Headaches, blurred vision, excessive salivation
  • Chronic Effects: Developmental issues in children
  • Environmental Impact: Toxic to aquatic life and birds

The industrial synthesis of chlorpyrifos involves a two-step process:

  • Preparation of 3,5,6-trichloro-2-pyridinol: This compound is synthesized from pyridine derivatives.
  • Reaction with O,O-diethyl phosphorochloridothioate: The two compounds are reacted under controlled conditions to yield chlorpyrifos .

Studies have indicated that chlorpyrifos interacts with various biological systems primarily through its metabolites. The enzyme paraoxonase 1 plays a crucial role in detoxifying chlorpyrifos oxon; individuals with lower levels of this enzyme are more susceptible to toxicity . Additionally, genetic variations in human populations can influence the effectiveness of detoxification processes.

Notable Findings:

  • Genetic variation affects susceptibility to chlorpyrifos toxicity.
  • Paraoxonase 1 activity may provide some protective effects against chlorpyrifos exposure.

Chlorpyrifos belongs to a class of chemicals known as organophosphates. Other similar compounds include:

Compound NameChemical FormulaPrimary UseToxicity Level
MalathionC₁₃H₁₈O₃PSInsecticideModerate
DiazinonC₁₂H₁₄N₂O₃PSInsecticideHigh
ParathionC₁₂H₁₄N₂O₄PSInsecticideVery High

Uniqueness of Chlorpyrifos:

  • Chlorpyrifos is particularly noted for its high toxicity to non-target species compared to other organophosphates.
  • Its specific mechanism involving irreversible inhibition of acetylcholinesterase sets it apart from other compounds that may act through different pathways.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Chlorpyrifos is a white crystalline or irregularly flaked solid. It has a very faint mercaptan-type odor. It is not soluble in water. It can cause slight irritation to the eye and skin.
Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [NIOSH]
Solid
COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless to white, crystalline solid with a mild, mercaptan-like odor.
Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [Note: Commercial formulations may be combined with combustible liquids.]

Color/Form

White granular crystals
Colorless crystals
Colorless to white crystalline solid [Note: Commercial formulations may be combined with combustible liquids.]

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Exact Mass

348.926284 g/mol

Monoisotopic Mass

348.926284 g/mol

Boiling Point

320 °F at 760 mmHg (Decomposes) (NIOSH, 2024)
320 °F (decomp)
No boiling point at normal pressure; decomposes at 160 °C
320 °F (decomposes)
320 °F (Decomposes)

Flash Point

82 °F (CLOSED CUP) /DURSBAN 4E/
87 °F (CLOSED CUP) /LORSBAN 4E/

Heavy Atom Count

18

Vapor Density

12.09 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air)
12.09

Density

1.4 (Liquid at 110 °F) (NIOSH, 2024) - Denser than water; will sink
1.44 at 20 °C
1.4 g/cm³
1.40 (liquid at 110 °F)
1.40 (Liquid at 110 °F)

LogP

4.96 (LogP)
log Kow = 4.96
4.96

Odor

Mild mercaptan odor

Decomposition

Decomposition temperature: approx 160 °C
160 °C. This produces toxic and corrosive fumes including hydrogen chloride, phosgene, phosphorus oxides, nitrogen oxides and sulfur oxides. Attacks copper and brass.

Appearance

Solid powder

Melting Point

108 to 110 °F (NTP, 1992)
41-42 °C
42 °C
108 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JCS58I644W

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Chloropyrifos is an insecticide that does not occur naturally. Chlorpyrifos has a slight skunky odor and is a white to tan crystal-like solid. Chlorpyrifos is very volatile but not very reactive or flammable. Chlorpyrifos does not mix well with water. USE: Chloropyrifos is used in agriculture in containers with treated baits. On the farm it is used to control ticks on cattle and as a spray to control crop pests. Chlorpyrifos is also used on golf courses and to control public health pests such as fire ants and mosquitoes. Products containing chlorpyrifos are also used to treat wood fences and utility poles. It is no longer registered for use inside homes except as bait in containers. Chlorpyrifos has been used to control cockroaches, fleas and termites. It has been the active ingredient in pet flea and tick collars. EXPOSURE: Exposure to chlorpyrifos is mostly by inhaling indoor air and ingesting food containing chlorpyrifos. It has rarely been found in drinking water and outdoor air. However, high fog water concentrations relative to air concentrations have been reported in some US farm areas. Farm workers, chemical sprayers or people that work in chlorpyrifos production facilities are at the highest risk of exposure. Those who use the insecticide for homes and gardens are also at a higher risk of exposure. Animal exposure to chloropyrifos may also occur in the environment. This pesticide is toxic to birds and wildlife, and extremely toxic to fish, aquatic organisms and bees. Its primary release is through spraying of farm crops. In soil, chlorpyrifos is stable for about 10 days but is broken down by sunlight after 15 days. Without light, it breaks down much slower. Chlorpyrifos does not move in soil. If released to water, it does not bioconcentrate in fish. If released in air, chlorpyrifos may break down by reaction with chemicals in the air or absorb to dust particles. In air, chlorpyrifos can be carried long distances. RISK: Chlorpyrifos affects the nervous system of people, pets, and other animals the same way it affects the target pest. Chloropyrifos can inhibit the nervous system enzyme acetyl cholinesterase in humans, leading to overstimulation of the nervous system causing nausea, dizziness, and confusion. At very high exposures (from spills or accidents), respiratory arrest and death can occurs. Chlorpyrifos does pose acute and reproductive risks to many non-target aquatic and terrestrial animals. In general, estuarine species are more at risk than freshwater species. Birds appear to be more at risk than most mammals. The US EPA has decided that there is "evidence of non-carcinogenicity for humans" for chlorpyrifos(1). (1-5; SRC, 2015)

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Mechanism of Action

The toxicity of chlorpyrifos is probably the result of metabolic conversion to its oxygen analog, chlorpyrifos-oxon, and its subsequent inhibition of various enzymes (eg, cholinesterases, carboxylases, acetylcholinesterases, and mitochondrial oxidative phosphorylases).
The organophosphorus insecticides have been known for many years to cause cholinergic crisis in humans as a result of the inhibition of the critical enzyme acetylcholinesterase. The interactions of the activated, toxic insecticide metabolites (termed oxons) with acetylcholinesterase have been studied extensively for decades. However, more recent studies have suggested that the interactions of certain anticholinesterase organophosphates with acetylcholinesterase are more complex than previously thought since their inhibitory capacity has been noted to change as a function of inhibitor concentration. In the present report, chlorpyrifos oxon (O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate) was incubated with human recombinant acetylcholinesterase in the presence of p-nitrophenyl acetate in order to better characterize kinetically the interactions of this oxon with enzyme. Determination of the dissociation constant, K(d), and the phophorylation rate constant, k(2), for chlorpyrifos oxon with a range of oxon and p-nitrophenyl acetate concentrations revealed that K(d), but not k(2), changed as a function of oxon concentration. Changes in p-nitrophenyl acetate concentrations did not alter these same kinetic parameters. The inhibitory capacity of chlorpyrifos oxon, as measured by k(i) (k(2)/K(d)), was also affected as a result of the concentration-dependent alterations in binding affinity. These results suggest that the concentration-dependent interactions of chlorpyrifos oxon with acetylcholinesterase resulted from a different mechanism than the concentration-dependent interactions of acetylthiocholine. In the latter case, substrate bound to the peripheral anionic site of acetylcholinesterase has been shown to reduce enzyme activity by blocking the release of the product thiocholine from the active site gorge. With chlorpyrifos oxon, the rate of release of 3,5,6-trichloro-2-pyridinol is irrelevant since the active site is not available to interact with other oxon molecules after phosphorylation of Ser-203 has occurred.
... Mechanisms contributing to the adverse effects of chlorpyrifos (CPF) on DNA synthesis, cell number and size, and cell signaling mediated by adenylyl cyclase (AC) in PC12 cells, a neuronotypic cell line that recapitulates the essential features of developing mammalian neurons /were concluded/ . ... In undifferentiated cells, cholinergic receptor antagonists had little or no protective effect against the antimitotic actions of CPF; however, when nerve growth factor was used to evoke differentiation, the antagonists showed partial protection against deficits in cell loss and alteration in cell size elicited by CPF, but were ineffective in preventing the deterioration of AC signaling. Nicotine, which stimulates nicotinic acetylcholine receptors but also possesses a mixture of prooxidant/antioxidant activity, had adverse effects by itself but also protected undifferentiated cells from the actions of CPF and had mixed additive/protective effects on cell number in differentiating cells. The antioxidant vitamin E also protected both undifferentiated and differentiating cells from many of the adverse effects of CPF but worsened the impact on AC signaling. Theophylline, which prevents the breakdown of cyclic AMP, was the only agent that restored AC signaling to normal or supranormal levels but did so at further cost to cell replication. ... /It was concluded that the/ results show definitive contributions of cholinergic hyperstimulation, oxidative stress, and interference with AC signaling in the developmental neurotoxicity of CPF and point to the potential use of this information to design treatments to ameliorate these adverse effects.
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
For more Mechanism of Action (Complete) data for CHLORPYRIFOS (6 total), please visit the HSDB record page.

Vapor Pressure

1.87e-05 mmHg at 77 °F (NTP, 1992)
0.00002 [mmHg]
2.02X10-5 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.0024
0.00002 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Impurities

/SRP/: diethyl sulfide & diethyl disulfide are volatile contaminants which are partly responsible for the offensive odor of the technical grade.
Impurities /found in the technical product (94.0% active ingredient)/ ... included: some residual solvent, methylene chloride; unreacted O,O-diethyl-phosphorochloridothioate, 3,5,6-trichloro-2-pyridinol; the S-ethyl isomer of chlorpyrifos, and other isomeric and related chloropyridyl phosphorothioates and phosphates; compounds related to 3,5,6-trichloro-2-pyridinol; and trace amounts of sulfotep.
O-Ethyl O,O-bis(3,5,6-trichloro-2-pyridyl) phosphorothioate does not occur as a significant impurity in /technical product (94.0% of active ingredient)/.

Other CAS

2921-88-2

Absorption Distribution and Excretion

... Five volunteers ingested 1 mg (2852 nmol) of chlorpyrifos. Blood samples were taken over 24 hours and total void volumes of urine were collected over 100 hours. Four weeks later 28.59 mg (81567 nmol) of chlorpyrifos was administered dermally to each volunteer for 8 hours. Unabsorbed chlorpyrifos was washed from the skin and retained for subsequent measurement. The same blood and urine sampling regime was followed as for the oral administration. Plasma and erythrocyte cholinesterase concentrations were determined for each blood sample. The concentration of two urinary metabolites of chlorpyrifos, diethylphosphate and diethyl-thiophosphate was determined for each urine sample. ... Most of the oral dose (mean (range) 93% (55-115%)) and 1% of the applied dermal dose was recovered as urinary metabolites. About half (53%) of the dermal dose was recovered from the skin surface. The absorption rate through the skin, as measured by urinary metabolites was 456 ng/sq cm/hr. ...
Male volunteers received chlorpyrifos as an oral dose of 0.5 mg/kg bw and 1 month later a dermal dose of 5 mg/kg bw. The time to the maximal concentration of TCP in blood was 0.5 hr after oral dosing and 22 hr after dermal treatment. The elimination half-time, irrespective of the route of administration, was 27 hr. The percentage of the administered dose recovered from the urine was 70% after oral dosing and 1.3% after dermal administration.
In persons poisoned with chlorpyrifos formulations, chlorpyrifos was detected in serum samples only and at lower concentration than the diethylphosphorus metabolites, which were excreted mainly in urine.
By 72 hr after a single oral dose of 19 mg/kg bw [(14)C]ring-labelled chlorpyrifos was given by intubation to male Sprague-Dawley rats, 83-87% had been eliminated, mainly in the urine (68-70%), feces (14-15%), and expired air (0.15-0.39%). The residues found at this time represented about 1.7% of the total dose, and the concentration, while highest in fat, was < 1 ppm in any tissue.
For more Absorption, Distribution and Excretion (Complete) data for CHLORPYRIFOS (21 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism of Dursban in fish was studied in a tank ... After exposure to Dursban, the fish were sacrificed and the fish and some water examined by paper chromatography. In addition to oxygen analog (ii) of Dursban, the monoethyl analog (iii) of Dursban and its oxygen analog (iv), 3,5,6-trichloro-2-pyridyl phosphate (v), and 3,5,6-trichloro-2-pyridinol (vi) were also found. In the fish tissues themselves, compounds ii, iv, v, vi were found.
Two goats were fed [(14)C]ring labeled (positions 2 and 6) chlorpyrifos twice daily in capsules for 10 days at concentrations equivalent to 15-19 ppm in the feed. The majority (80%) of the radiolabel was recovered in urine, with smaller amounts in feces (3.6%), gut (0.9%), tissues (0.8%), and milk (0.1%). The major urinary metabolite (> 75% of the residual radiolabel) was the beta-glucuronide conjugate of TCP, with smaller amounts of unconjugated TCP. The major residue in fat was chlorpyrifos (0.12 ppm), while TCP was the major residue in liver and kidney. A similar pattern of elimination was seen in a study in which lactating goats were fed [(14)C]ring labeled chlorpyrifos twice daily by capsule; little radiolabel (0.05-0.14%), mainly associated with chlorpyrifos, was recovered in milk.
Chlorpyrifos (CPF) is a commonly used diethylphosphorothionate organophosphorus (OP) insecticide. Diethylphosphate (DEP), diethylthiophosphate (DETP) and 3,5,6-trichloro-2-pyridinol (TCPy) are products of metabolism and of environmental degradation of CPF and are routinely measured in urine as biomarkers of exposure. However, because these same chemicals can result from metabolism or by biodegradation, monitoring total urinary metabolite levels may be reflective of not only an individual's contact with the parent pesticide, but also exposure with the metabolites, which are present in the environment. The objective of the current study was to compare the pharmacokinetics of orally administered DEP, DETP and TCPy with their kinetics following oral dosing with the parent insecticide CPF in the rat. Groups of rats were orally administered CPF, DEP, TCPy or DETP at doses of 140 umol/kg body weight, and the time-courses of the metabolites were evaluated in blood and urine. Following oral administration, all three metabolites were well absorbed with peak blood concentrations being attained between 1 and 3 hr post-dosing. In the case of DEP and TCPy virtually all the administered dose was recovered in the urine by 72 hr post-dosing, suggesting negligible, if any, metabolism; whereas with DETP, approximately 50% of the orally administered dose was recovered in the urine. The CPF oral dose was likewise rapidly absorbed and metabolized to DEP, TCPy and DETP, with the distribution of metabolites in the urine followed the order: TCPy (22+/-3 umol)>DETP (14+/-2 umol)>DEP (1.4+/-0.7 umol). Based upon the total amount of TCPy detected in the urine a minimum of 63% of the oral CPF dose was absorbed. These studies support the hypotheses that DEP, DETP and TCPy present in the environment can be readily absorbed and eliminated in the urine of rats and potentially humans.
Non-invasive biomonitoring approaches are being developed using reliable portable analytical systems to quantify dosimetry utilizing readily obtainable body fluids, such as saliva. In the current study, rats were given single oral gavage doses (1, 10, or 50 mg/kg) of the insecticide chlorpyrifos (CPF). Saliva and blood were then collected from groups of animals (4/time-point) at 3, 6, and 12 hr post-dosing, and were analyzed for the CPF metabolite trichloropyridinol (TCP). Trichloropyridinol was detected in both blood and saliva at all doses and the TCP concentration in blood exceeded saliva, although the kinetics in blood and saliva were comparable. A physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) model for CPF incorporated a compartment model to describe the time-course of TCP in blood and saliva. The model adequately simulated the experimental results over the dose ranges evaluated. A rapid and sensitive sequential injection (SI) electrochemical immunoassay was developed to monitor TCP, and the reported detection limit for TCP was 6 ng/L (in water). ...
For more Metabolism/Metabolites (Complete) data for CHLORPYRIFOS (23 total), please visit the HSDB record page.
Chlorpyrifos has known human metabolites that include Diethyl phosphorothioate, 3,5,6-Trichloro-2-pyridinol, and Chlorpyrifos-oxon.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Associated Chemicals

2,3,6-Trichloropyridinol; 116184-17-9
2,3,5-Trichloro-4-pyridinol; 1970-40-7
2,5,6-Trichloro-2-pyridinol; 6515-38-4

Wikipedia

Chlorpyrifos
Triamcinolone

Biological Half Life

A dose of 50 mg/kg bw [(36)Cl] chlorpyrifos given orally to male Wistar rats by intubation ...The concentrations of residue were highest in liver and kidney 4 hr after dosing, but the half-life in these tissues was < 20 hr. The longest half-time, 62 hr, was recorded in fat.
In persons poisoned with chlorpyrifos formulations, chlorpyrifos was detected in serum samples only and at lower concentration than the diethylphosphorus metabolites, which were excreted mainly in urine. The urinary diethylphosphorus metabolites were excreted by first-order kinetics, with an average elimination half-life of 6.1 + or - 2.2 hr in the fastest phase and 80 + or - 26 hr in the slowest.
... Five volunteers ingested 1 mg (2852 nmol) of chlorpyrifos. Blood samples were taken over 24 hours and total void volumes of urine were collected over 100 hours. Four weeks later 28.59 mg (81567 nmol) of chlorpyrifos was administered dermally to each volunteer for 8 hours. ... The apparent elimination half-life of urinary dialkylphosphates after the oral dose was 15.5 hours and after the dermal dose it was 30 hours. ...
Urinary ... biological half-life of chlorpyrifos (O, O-diethyl-O-3,5,6-trichloro-2-pyridinyl phosphorothioate) ... /was/ investigated. Male Wistar rats weighing 200 g were intraperitoneally injected with chlorpyrifos at a level of 0.2 mmol/kg body weight. Both chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) levels in blood showed maximum values at 5 hr post-injection, and then decreased rapidly. Biological half-lives of the blood chlorpyrifos and TCP were estimated to 8.15 and 24.66 hr, respectively. ...
For more Biological Half-Life (Complete) data for CHLORPYRIFOS (6 total), please visit the HSDB record page.

Use Classification

Chemical Classes -> Organophosphates and carbamates
Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)
Environmental transformation -> Pesticide transformation products (metabolite, successor)
Insecticides
INSECTICIDES

Methods of Manufacturing

Chlorpyrifos can be prepared by reaction of 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate in the presence of sodium carbonate.
Preparation: R. H. Rigterink, France 1360901; idem United States of America 3244586 (1964, 1966, both to Dow)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies chlorpyrifos (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Types and methods of application: Ground and aerial, spray and dust applications.
Application rates: Range from 0.5 lb active ingredient (ai)/acre to 3 lb active ingredient (ai)/acre, and crack and crevice treatment to broadcast treatment for indoor uses.
/Dursban is a/ trademark for insecticides containing O,O-diethyl-O-3,5,6-trichloro-2-pyridyl phosphorothioate.
For more General Manufacturing Information (Complete) data for CHLORPYRIFOS (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 981.03. Chlorpyrifos in Pesticide Formulations. Liquid Chromatographic Method.
AOAC Method 985.22. Organochlorine and Organophosphorus Pesticide Residues. Gas Chromatographic Method.
Method: OSHA 62; Procedure: gas chromatography using a flame photometric detector; Analyte: chlorpyrifos; Matrix: air; Detection Limit: 0.0033 mg/cu m (0.23 ppb).
Method: NIOSH 5600, Issue 1; Procedure: gas chromatography with flame photometric detector; Analyte: chlorpyrifos; Matrix: air; Detection Limit: 0.04 ug/sample.
For more Analytic Laboratory Methods (Complete) data for CHLORPYRIFOS (21 total), please visit the HSDB record page.

Clinical Laboratory Methods

LC-MS/MS determination in human cord blood.
High-performance liq chromatography with 3 different mobile phases was used to determine chlorpyrifos & its oxygen analog in biological tissues (plasma, brain homogenates, & liver microsomes).

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. Open dumping is prohibited. ... Store in original container in secured dry storage area. Prevent cross-contamination with other pesticides and fertilizers. Do not store above 1002F for extended periods of time. If container is damaged or spills occurs, use product immediately or dispose of product ... . /Dursban W/
... Chlorpyrifos must be stored to avoid contact with strong bases, or acids, or acid fumes since violent reaction can occur. Store in tightly closed containers in a cool, well ventilated area away from sources of heat.
Keep locked up. Keep away from food, drink and animal feeding stuffs.
Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C

Interactions

Chlorpyrifos (CPF) is one of the most widely used organophosphorous insecticides in agriculture with its attendant adverse health outcomes. This study aimed at evaluating the effect of subchronic oral CPF administration on hematological and serum biochemical indices, and the possible ameliorating effect of vitamin C on the indices in mice. Thirty mice divided into 3 groups of 10 mice each were used for this study. Mice in group I (control) were dosed with vegetable oil, while those in group II were given CPF (21.3 mg/kg~ 1/5(th) LD50) only. Mice in group III were pretreated with vitamin C (100 mg/kg) prior to dosing with CPF 30 min later (Vitamin C + CPF-treated group). This regime was given to each group of mice three times a week for a period of ten weeks. During the study period, mice were examined for signs of toxicity, and weight of each mouse was measured every week. At the end of the study period, blood samples were collected from the mice and analyzed for packed cell volume (PCV), total red blood cell (RBC), white blood cell (WBC) and total protein (TP). Serum obtained from the blood was analyzed for Na(+, K+ and Cl-), urea, creatinine, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). The results showed that mice in the vitamin C + CPF-treated group exhibited milder signs of toxicity and significant increase in weight gain (p<0.01) compared to the CPF-treated group. No significant increase in weight in the CPF-treated group was observed compared to the control. There was a significant increase in PCV, RBC, Hb, TP and creatinine, but a significant decrease was obtained in WBC, ALT and AST in the CPF-treated group compared to the control. All the parameters with the exception of WBC, ALT and AST (which increased significantly), were significantly decreased in the vitamin C + CPF-treated group compared to CPF-treated group. ALP was significantly elevated in the CPF-treated group compared to both the control and vitamin C + CPF-treated group. No significant changes in urea and the measured electrolytes in all three groups, except a significant decrease in the concentration of Na(+) was observed in the CPF-treated group compared to the control. The study demonstrated that pretreatment of CPF-administered mice with vitamin C significantly altered some important hematological and serum biochemical parameters, revealing the protective action of the vitamin against some organ damage induced by CPF.
... Interestingly, clinical evidence suggests that exposure to organophosphates might be linked to increased ethanol sensitivity and reduced voluntary consumption of ethanol-containing beverages in humans. ... Present study specifically evaluated neurobiological and behavioral responses to ethanol in Wistar rats that were previously exposed to the pesticide organophosphate chlorpyrifos (CPF). In agreement with clinical data, animals pretreated with a single injection of CPF showed long-lasting ethanol avoidance that was not secondary to altered gustatory processing or enhancement of the aversive properties of ethanol. Furthermore, CPF pretreatment increased ethanol-induced sedation without altering blood ethanol levels. An immunocytochemical assay revealed reduced c-fos expression in the Edinger-Westphal nucleus following CPF treatment, a critical brain area that has been implicated in ethanol intake and sedation. /It was hypothesized/ ... that CPF might modulate cellular mechanisms (decreased intracellular cAMP signaling, alpha-7-nicotinic receptors, and/or cerebral acetylcholinesterase inhibition) in neuronal pathways critically involved in neurobiological responses to ethanol.
... The effects of developmental exposure to terbutaline, a beta2-adrenergic receptor agonist used to arrest preterm labor, and chlorpyrifos, a widely used organophosphate pesticide, on serotonin (5HT) systems /were examined/. Treatments were chosen to parallel periods typical of human developmental exposures, terbutaline (10 mg/kg) on postnatal days (PN) 2-5 and chlorpyrifos (5 mg/kg) on PN11-14, with assessments conducted in juvenile and adolescent stages (PN21, PN30 and PN45), comparing each agent alone as well as sequential administration of both. By itself, terbutaline produced persistent 5HT presynaptic hyperactivity as evidenced by increased 5HT turnover in brain regions containing 5HT terminal zones; this effect was similar to that seen in earlier studies with chlorpyrifos administration during the same early postnatal period. Later administration of chlorpyrifos (PN11-14) produced a transient increase in 5HT turnover during the juvenile stage, and the sequential exposure paradigm, terbutaline followed by chlorpyrifos, showed a corresponding increase in effect over either agent alone. ... the interaction between terbutaline and chlorpyrifos suggests that tocolytic therapy may alter the subsequent susceptibility to common environmental toxicants.
Addition of ascorbic acid to the diet (0.5%) enhanced the acute toxicity of leptophos, chlorpyrifos and diazinon and protected a number of the monitored serum enzymes from being decreased except for leptophos.
For more Interactions (Complete) data for CHLORPYRIFOS (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

A review on the microbial degradation of chlorpyrifos and its metabolite TCP

Sanchali Bose, P Senthil Kumar, Dai-Viet N Vo
PMID: 34467951   DOI: 10.1016/j.chemosphere.2021.131447

Abstract

Chlorpyrifos (CPF) falls under the category of organophosphorus pesticides which are in huge demand in the agricultural sector. Overuse of this pesticide has led to the degradation of the quality of terrestrial and aquatic life. The chemical is moderately persistent in the environment but its primary metabolite 3,5,6-trichloro-2-pyridinol (TCP) is comparatively highly persistent. Thus, it is important to degrade the chemical and there are many proposed techniques of degradation. Out of which bioremediation is considered to be highly cost-effective and efficient. Many previous studies have attempted to isolate appropriate microbial strains to degrade CPF which established the fact that chlorine atoms released while mineralising TCP inhibits further proliferation of microorganisms. Thus, it has been increasingly important to experiment with strains that can simultaneously degrade both CPF and TCP. In this review paper, the need for degrading CPF specifically the problems related to it has been discussed elaborately. Alongside these, the metabolism pathways undertaken by different kinds of microorganisms have been included. This paper also gives a detailed insight into the potential strains of microorganisms which has been confirmed through experiments conducted previously. It can be concluded that a wide range of microorganisms has to be studied to understand the possibility of applying bioremediation in wastewater treatment to remove pesticide residues. In addition to this, in the case of recalcitrant pesticides, options of treating it with hybrid techniques like bioremediation clubbed with photocatalytic biodegradation can be attempted.


The insecticide chlorpyrifos modifies the expression of genes involved in the PXR and AhR pathways in the rainbow trout, Oncorhynchus mykiss

Julieta S De Anna, Luis Arias Darraz, Julio C Painefilú, Juan G Cárcamo, Pedro Moura-Alves, Andrés Venturino, Carlos M Luquet
PMID: 34446196   DOI: 10.1016/j.pestbp.2021.104920

Abstract

Chlorpyrifos (CPF) is an organophosphate pesticide, commonly detected in water and food. Despite CPF toxicity on aquatic species has been extensively studied, few studies analyze the effects of CPF on fish transcriptional pathways. The Pregnane X receptor (PXR) is a nuclear receptor that is activated by binding to a wide variety of ligands and regulates the transcription of enzymes involved in the metabolism and transport of many endogenous and exogenous compounds. We evaluated the mRNA expression of PXR-regulated-genes (PXR, CYP3A27, CYP2K1, ABCB1, UGT, and ABCC2) in intestine and liver of the rainbow trout, Oncorhynchus mykiss, exposed in vivo to an environmentally relevant CPF concentration. Our results demonstrate that the expression of PXR and PXR-regulated genes is increased in O. mykiss liver and intestine upon exposure to CPF. Additionally, we evaluated the impact of CPF on other cellular pathway involved in xenobiotic metabolism, the Aryl Hydrocarbon Receptor (AhR) pathway, and on the expression and activity of different biotransformation enzymes (CYP2M1, GST, FMO1, or cholinesterases (ChEs)). In contrast to PXR, the expression of AhR, and its target gene CYP1A, are reduced upon CPF exposure. Furthermore, ChE and CYP1A activities are significantly inhibited by CPF, in both the intestine and the liver. CPF activates the PXR pathway in O. mykiss in the intestine and liver, with a more profound effect in the intestine. Likewise, our results support regulatory crosstalk between PXR and AhR pathways, where the induction of PXR coincides with the downregulation of AhR-mediated CYP1A mRNA expression and activity in the intestine.


Modeling pesticides in global surface soils: Evaluating spatiotemporal patterns for USEtox-based steady-state concentrations

Zijian Li, Shan Niu
PMID: 34412385   DOI: 10.1016/j.scitotenv.2021.148412

Abstract

To better manage pesticide pollution in surface soils, we introduced a first-order-kinetics-based screening model to evaluate the steady-state concentrations of pesticides in surface soils while considering degradation, volatilization, plant uptake, and precipitation processes. For each process, we developed a spatiotemporal-pattern-based model using spatiotemporal variables, including air temperature (T
), relative humidity (RH
), and rainfall intensity (I
), to characterize the overall dissipation rates (k
) of pesticides in the soil. These dissipation rates were converted to fate factors (FFs), which are commonly used in life cycle analyses. The results indicate that, in general, the k
values increase with increasing T
and I
and decrease with increasing RH
. This is because increased T
boosts the degradation, volatilization, and plant uptake processes, whereas increased RH
lowers the plant transpiration rate. Also, the simulation for over 700 pesticides indicated that the degradation process dominates the overall dissipation of most pesticides in the soil, and the volatilization process contributes the least. In addition, we simulated chlorpyrifos FFs for Brazil, China, the US, and the European Union (EU) using the annual average T
, RH
, and I
values. The results indicate that, in general, Brazilian federal units have the smallest FFs and the narrowest simulated FF range because of their humid tropical climates. Meanwhile, the EU member states have the largest FFs and the widest FF range because of their range in locations. In addition, our simulated results show that the surface soils in the high-latitude regions could accumulate more chlorpyrifos than those in low-latitude regions because of the larger simulated FFs. Furthermore, we parameterized our model using 737 pesticides with the USEtox, thereby providing an alternative approach to simulate the steady-state concentration of pesticides in surface soils from the USEtox available data. The model developed herein is a useful screening tool for predicting pesticide concentrations in surface soil worldwide to improve soil and ecological health risk management.


Bio-synthesized Cu-ZnO hetro-nanostructure for catalytic degradation of organophosphate chlorpyrifos under solar illumination

Deepak Pathania, Arush Sharma, Smita Kumar, Ashok Kumar Srivastava, Ajay Kumar, Lakhveer Singh
PMID: 34384181   DOI: 10.1016/j.chemosphere.2021.130315

Abstract

In present study, a simple, effective and rapid green method using leaf extract of Melia azedarach was explored for the synthesis of Cu-ZnO nano heterojunction particles. The leaf extract of Melia azedarach acts as a reducing agent and prevents the agglomeration of nanoparticles. Different standard analytical techniques were used to study the morphology and size of synthesized nanocomposite. The efficiency of the synthesized material was tested as a photocatalyst for the degradation of simulated wastewater having chlorpyriphos pesticide. The different factors have been investigated such as pH of the solution, catalyst dosage and conact time. Approximately, 81% of chlorpyrifos was degraded after 240 min of solar illumination. The generation of hydroxyl radicals at the catalysts surface owing to photo-irradiation contributed to the chlorpyrifos degradation. The maximum photo-degradation (91%) of pesticides was observed at 6.0 pH. The pathway for the degradation of chlorpyriphos has been checked by LC-MS and this hinting the absence of any harmfull side product. The COD removal and TOC was found to be 32.4% and 28.5%, respectively. The photodegradation of chlorpyriphos using Cu-ZnO nanocomposite was followed the pseudo-first-order kinetic with higher value of regressiuon coefficient (0.99).


Exposure to chlorpyrifos leads to spindle disorganization and mitochondrial dysfunction of porcine oocytes during in vitro maturation

Yao Jiang, Yijing He, Wenhui Li, Jun Ni, Jia Li, Lei Peng, Liping Luo, Rong Rui, Shiqiang Ju
PMID: 34399389   DOI: 10.1016/j.theriogenology.2021.08.007

Abstract

Chlorpyrifos (CPF), as one of the most extensively applied organophosphorus pesticides (OPs) in agricultural and domestic settings, causes a potential threat to human and animal health. Various reproductive toxicities of CPF have been reported, however, little information is available on whether CPF exposure could exert toxic effects on mammalian oocytes. Herein, the effects of CPF on the meiotic maturation and developmental capability of porcine oocytes were investigated, and the possible toxic mechanisms of CPF were also explored. Porcine cumulus-oocyte complexes (COCs) were treated with 0, 5, 10, or 20 μM CPF for 44 h during in vitro maturation (IVM), and the results showed that the first polar body (PB1) extrusion rate was significantly decreased, and the subsequent developmental competence of the resulting metaphase II (MII) oocytes was also impaired when the concentration of CPF reached 10 μM. In addition, a higher percentage of CPF-exposed oocytes were arrested at the anaphase-telophase I (ATI) stage, accompanied by misaligned chromosomes and aberrant spindles. Furthermore, higher levels of ROS and upregulated antioxidant-related genes (CAT, SOD1, SOD2, GPX) were detected in CPF-treated oocytes. Additionally, CPF treatment led to the depolarization of mitochondrial membrane potential (MMP) and the release of cytochrome c (Cyt c). Simultaneously, the apoptotic rate of the oocytes was significantly increased, and the expression levels of Bax and CASPASE3 were significantly upregulated after CFP exposure. Together, exposure to 10 μM CPF can disrupt the meiotic cycle progression, lead to aberrant spindles and mitochondrial dysfunction, which eventually induce oxidative stress and apoptosis in porcine oocytes.


[Development of a novel high throughput brain-on-chip with 3D structure and its application in evaluation of pesticide-induced-neurotoxicity]

Chenyu Zhao, Haidi Li, Xiaoping Chen
PMID: 34327919   DOI: 10.13345/j.cjb.200538

Abstract

We designed and fabricated a novel high throughput brain-on-chip with three dimensional structure with the aim to simulate the in vivo three-dimensional growth environment for brain tissues. The chip consists of a porous filter and 3D brain cell particles, and is loaded into a conventional 96-well plate for use. The filter and the particle molds were fabricated by using computer modeling, 3D printing of positive mold and agarose-PDMS double reversal mold. The 3D cell particles were made by pouring and solidifying a suspension of mouse embryonic brain cells with sodium alginate into a cell particle mold, and then cutting the resulting hydrogel into pieces. The loaded brain-on-chip was used to determine the neurotoxicity of pesticides. The cell particles were exposed to 0, 10, 30, 50, 100 and 200 µmol/L of chlorpyrifos or imidacloprid, separated conveniently from the medium by removing the porous filter after cultivation. Subsequently, cell proliferation, acetylcholinesterase activity and lactate dehydrogenase release were determined for toxicity evaluation. The embryonic brain cells were able to grow and proliferate normally in the hydrogel particles loaded into the filter in a 96-well plate. Pesticide neurotoxicity test showed that both chlorpyrifos and imidacloprid presented dose-dependent inhibition on cell growth and proliferation. Moreover, the pesticides showed inhibition on acetylcholinesterase activity and increase release of lactate dehydrogenase. However, the effect of imidacloprid was significantly weaker than that of chlorpyrifos. In conclusion, a novel brain-on-chip was developed in this study, which can be used to efficiently assess the drug neurotoxicity, pharmacodynamics, and disease mechanism by combining with a microtiterplate reader.


Persistent organic pollutants and chlorpyrifos in the cockfish Callorhinchus callorynchus (Holocephali: Callorhynchidae) from Argentine coastal waters: Influence of sex and maturity

Melisa A Chierichetti, Lorena B Scenna, Paola M Ondarza, Micaela Giorgini, Edgardo Di Giácomo, Karina S B Miglioranza
PMID: 34280633   DOI: 10.1016/j.scitotenv.2021.148761

Abstract

Organic contaminants are of great environmental concern due to their negative impacts on coastal ecosystems, especially on highly vulnerable species as chondrichthyans. Accumulation of organochlorine pesticides (OCPs), polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs) and chlorpyrifos was assessed in muscle, gonads, and liver of the cockfish Callorhinchus callorynchus for both sexes and maturity stages. This species has a wide distribution in South Atlantic Ocean and it is an important resource for coastal Argentine fisheries. Pollutants were quantified by gas chromatography with electron capture detector and the distribution pattern found in C. callorynchus was the following: (∑OCPs+chlorpyrifos) > ∑PCBs>∑PBDEs. Endosulfan was predominant among OCP groups, penta-CBs and hexaCBs among PCBs and BDE 47, 66, 99, and 100 in PBDE group. The highest levels were found in liver followed by muscle and gonads. The highest percentage of lipids was also observed in the liver. Moreover, the concentrations of ∑OCPs and ∑PCBs in C. callorynchus liver varied with maturity stage, and ∑OCPs also with sexes. Females presented higher values than males, and mature individuals showed higher concentrations than immature ones, according with biological parameters such as age, sex, maturity stage, metabolic and redistribution processes and habitat use influence. These results indicate that C. callorynchus reflects a historical and recent contamination in their tissues, and therefore, especially females, becomes as a good biomonitor of these pollutants in the marine environment. To our knowledge, this work represents one of the few investigations on the occurrence of POPs and chlorpyrifos in chondrichtyans from South Atlantic Ocean; therefore more research is mandatory for an adequate management and conservation of existing fisheries and aquatic resources.


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